molecular formula C20H14ClNO5 B3513472 4-chlorobenzyl 3-(4-nitrophenoxy)benzoate

4-chlorobenzyl 3-(4-nitrophenoxy)benzoate

Cat. No.: B3513472
M. Wt: 383.8 g/mol
InChI Key: REYBNSDJYAXHRO-UHFFFAOYSA-N
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Description

“4-chlorobenzyl 3-(4-nitrophenoxy)benzoate” is a complex organic compound that likely contains a benzyl group (a benzene ring attached to a CH2 group), a chloro group (Cl), a nitro group (NO2), and a benzoate group (a benzene ring attached to a carboxylate group, -COO-) .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzyl group, a chloro group, a nitro group, and a benzoate group. The exact structure would depend on the positions of these groups on the benzene rings .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the reactivity of the functional groups present in the molecule. For example, the nitro group is often involved in redox reactions, while the benzoate group could participate in esterification or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound”, such as its melting point, boiling point, solubility, and stability, would depend on the characteristics of its functional groups and the overall structure of the molecule .

Mechanism of Action

The mechanism of action of “4-chlorobenzyl 3-(4-nitrophenoxy)benzoate” would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “4-chlorobenzyl 3-(4-nitrophenoxy)benzoate” would depend on its physical and chemical properties. For example, compounds containing a nitro group can be explosive under certain conditions, and compounds containing a chloro group can be harmful if inhaled, ingested, or in contact with skin .

Future Directions

The future directions for research on “4-chlorobenzyl 3-(4-nitrophenoxy)benzoate” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

(4-chlorophenyl)methyl 3-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5/c21-16-6-4-14(5-7-16)13-26-20(23)15-2-1-3-19(12-15)27-18-10-8-17(9-11-18)22(24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYBNSDJYAXHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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